Swertisin
Description
Contextualization of Swertisin within Natural Product Chemistry Research
This compound is a significant chemical compound within the field of natural product chemistry, specifically classified as a flavonoid C-glycoside. nih.govglpbio.commedchemexpress.combiosynth.comcaymanchem.com Flavonoids are a large class of plant secondary metabolites known for their diverse structures and biological activities. ontosight.ai this compound is characterized by a benzopyranone backbone, a structural feature common to flavonoids, and notably includes a glucopyranosyl moiety attached via a carbon-carbon bond (C-glycoside) at the 6-position, along with hydroxyl and methoxy (B1213986) groups at specific positions. nih.govontosight.ai Its chemical name is 6-beta-D-glucopyranosyl-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-benzopyran-4-one. caymanchem.comontosight.ai
This compound is naturally occurring and has been isolated from various medicinal plant species, highlighting its relevance in traditional medicine practices and modern phytotherapy. biosynth.comontosight.airesearchgate.neteurekaselect.comchemfaces.comjst.go.jpacs.org Plants reported to contain this compound include Wilbrandia ebracteata, Swertia franchetiana, Swertia mussotii, Enicostemma hyssopifolium, Iris tectorum, Swertia japonica, and Desmodium caudatum. glpbio.commedchemexpress.comresearchgate.neteurekaselect.comchemfaces.comjst.go.jp The presence of this compound in these botanicals underscores its importance as a subject of investigation for potential health benefits and pharmacological properties. biosynth.comontosight.airesearchgate.neteurekaselect.com Isolation and purification of this compound from plant sources typically involve techniques such as chromatography. ontosight.airesearchgate.net
Overview of Scholarly Investigations on this compound
Scholarly investigations into this compound have explored a range of potential biological activities, driven by its classification as a flavonoid and its presence in plants used in traditional medicine. biosynth.comontosight.airesearchgate.neteurekaselect.com Research has indicated potential antioxidant, anti-inflammatory, antidiabetic, neuroprotective, and anti-hepatitis B virus effects. glpbio.commedchemexpress.combiosynth.comcaymanchem.comontosight.airesearchgate.neteurekaselect.comresearchgate.net These studies often employ various in vitro and in vivo models to understand the compound's mechanisms of action and potential therapeutic applications. caymanchem.comresearchgate.netchemfaces.complos.org
Detailed research findings have shed light on specific activities. For instance, studies have investigated this compound's effects on glucose metabolism. It has been identified as an inhibitor of sodium-glucose cotransporter 2 (SGLT2) in HEK293 cells, demonstrating this effect at a concentration of 7.5 µg/ml. caymanchem.com Furthermore, research in streptozotocin-induced diabetic mice models has shown that this compound can decrease blood glucose levels. caymanchem.com Investigations have also explored this compound's potential in promoting islet neogenesis from pancreatic stem/progenitor cells, suggesting a mechanism involving the p-38 MAP kinase-SMAD pathway. chemfaces.complos.org
Research has also focused on this compound's impact on the nervous system. Studies in mice have indicated that this compound can ameliorate scopolamine-induced memory impairment, potentially linked to its property as an adenosine (B11128) A1 receptor antagonist with an IC50 of 137 µM. glpbio.commedchemexpress.comcaymanchem.com This suggests a role in modulating cognitive function. researchgate.netchemfaces.com
Additionally, scholarly work has examined the antiviral potential of this compound. Research has demonstrated that this compound can inhibit hepatitis B virus (HBV) replication in HepG2 2.2.15 cells at concentrations ranging from 0.2 to 5 µM. caymanchem.comresearchgate.net This indicates a potential area for further investigation into its antiviral mechanisms. researchgate.neteurekaselect.com
The diverse range of investigated activities highlights this compound as a compound of interest in natural product research, with ongoing studies aiming to further elucidate its biological properties and underlying mechanisms. biosynth.comontosight.ai
Here are some selected research findings on this compound's biological activities:
This compound has been isolated from a variety of plant sources:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRULANJVVJLFI-DGHBBABESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990181 | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6991-10-2 | |
| Record name | Swertisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swertisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ethnobotanical Origins and Biogeographical Distribution Informing Swertisin Research
Plant Sources and Traditional Knowledge Systems Guiding Swertisin Discovery
This compound is found in a variety of plant species, many of which have a history of use in traditional medicine systems. The historical context of these traditional uses has been instrumental in guiding research towards the identification and study of this compound. biosynth.comresearchgate.netingentaconnect.comeurekaselect.com
Identification of this compound-Containing Botanical Species
This compound has been identified in numerous botanical sources. Notably, it is found in species belonging to the Swertia and Enicostemma genera. biosynth.com Other documented plant sources include Wilbrandia ebracteata, Swertia franchetiana, Swertia mussotii, and Iris tectorum. researchgate.netingentaconnect.comeurekaselect.com It has also been reported in Aquilegia oxysepala and Gentiana algida. nih.gov Further research indicates its presence in Belamcanda chinensis (Iridaceae), Achillea nobilis subsp. neilreichii, Acanthospermum hispidum, Justicia pectoralis, Aleurites moluccana, and species within the genus Desmodium. researchgate.netmdpi.comxiahepublishing.comscielo.brjapsonline.comms-editions.cl Sugarcane molasses extract has also been shown to contain this compound. tpm.com.au The Gentianella genus, closely related to Swertia, also contains this compound, often alongside isoorientin. mdpi.com
Here is a table summarizing some of the identified this compound-containing plant species:
| Botanical Species | Family |
| Swertia spp. | Gentianaceae |
| Enicostemma spp. | Gentianaceae |
| Wilbrandia ebracteata | |
| Swertia franchetiana | Gentianaceae |
| Swertia mussotii | Gentianaceae |
| Iris tectorum | Iridaceae |
| Aquilegia oxysepala | Ranunculaceae |
| Gentiana algida | Gentianaceae |
| Belamcanda chinensis | Iridaceae |
| Achillea nobilis subsp. neilreichii | Asteraceae |
| Acanthospermum hispidum | Asteraceae |
| Justicia pectoralis | Acanthaceae |
| Aleurites moluccana | Euphorbiaceae |
| Desmodium spp. | Fabaceae |
| Gentianella spp. | Gentianaceae |
| Sugarcane (Saccharum officinarum) | Poaceae |
Historical Context and Traditional Medicinal Uses Relevant to Modern Research Paradigms
Plants containing this compound have been utilized in traditional medicine for centuries across various regions, including China, India, Japan, and Korea. researchgate.net These traditional uses have provided valuable insights for modern pharmacological research. For example, Swertia mussotii, known as "Zangyinchen" in traditional Tibetan medicine, has a long history of use for liver and gall conditions. thieme-connect.com Iris tectorum has been traditionally used in China to treat liver-related diseases. frontiersin.org Enicostemma littorale, another source of this compound, has been examined for its potential in promoting islet neogenesis, linking to traditional uses related to metabolic disorders. plos.org Justicia pectoralis has a long history of traditional use in South and Central America for various ailments. scielo.br Scorzonera undulata, which contains this compound, has been traditionally used in the Mediterranean region for diverse therapeutic properties, including managing digestive issues and inflammation. mdpi.com The traditional uses of these plants for conditions such as liver ailments, diabetes, inflammation, and pain have directed scientific investigation into the specific compounds responsible for these effects, including this compound. researchgate.netingentaconnect.comeurekaselect.comthieme-connect.comfrontiersin.orgmdpi.comresearchgate.net
Geographic Distribution and Ecological Factors Influencing this compound Occurrence
Ecological factors play a significant role in the occurrence and concentration of secondary metabolites like this compound in plants. Environmental conditions such as altitude, soil composition, climatic conditions, and solar radiation intensity can influence metabolite accumulation. mdpi.comnih.gov High-altitude medicinal plants, for instance, often produce higher levels of bioactive compounds as an adaptation to harsh environments characterized by intense UV radiation and temperature fluctuations. nih.gov Studies have also indicated that environmental factors have an influence on the ecological suitability distributions of certain this compound-containing plants. scispace.com Furthermore, the specific plant part and the developmental stage can affect the qualitative and quantitative profile of secondary metabolites, including this compound. mdpi.commdpi.com Research on Gentianella austriaca showed significant differences in the content of this compound among populations from different geographic locations and altitudes. mdpi.com Factors such as solvent composition, sonication time, and solvent volume have been shown to influence the efficiency of this compound extraction from plant matrices, highlighting the impact of processing on the detectable occurrence of the compound. researchgate.net
Here is a table illustrating the geographical distribution of some this compound-containing genera:
| Genus | Geographic Distribution |
| Swertia | Tropical Asia, Europe, America, Africa (mountainous regions), Himalayas, Qinghai-Tibet Plateau researchgate.netresearchgate.net |
| Enicostemma | |
| Iris | China frontiersin.org |
| Gentiana | |
| Achillea | |
| Acanthospermum | |
| Justicia | Tropical America, widespread in tropical/subtropical regions scielo.brms-editions.cl |
| Aleurites | |
| Desmodium | Tropical and subtropical regions globally (native to tropical America) ms-editions.cl |
| Gentianella | |
| Scorzonera | Mediterranean region, including Morocco mdpi.com |
Detailed research findings on specific plant species and their this compound content, as well as the influence of ecological factors, contribute to a deeper understanding of the natural production and availability of this compound. mdpi.commdpi.comresearchgate.net
Biosynthesis and Metabolic Pathways of Swertisin
Enzymatic Pathways Leading to Swertisin Formation
The formation of this compound involves the convergence of products from two key metabolic routes: the shikimate pathway, which provides the B-ring and the three-carbon bridge, and the acetate (B1210297) pathway (specifically the polyketide pathway), which forms the A-ring. mdpi.com
Precursor Biosynthesis and Initial A-Ring and B-Ring Formation
The biosynthesis begins with the production of 4-coumaroyl-CoA, derived from phenylalanine via the shikimate pathway. mdpi.com Simultaneously, malonyl-CoA units are generated from glucose through the acetate pathway. mdpi.com Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. mdpi.com This chalcone is then isomerized by chalcone isomerase (CHI) to produce a flavanone. mdpi.com Apigenin (B1666066), the aglycone precursor of this compound, is formed through further enzymatic steps from a flavanone, likely naringenin, involving flavone (B191248) synthase II (FNSII). nih.gov
Glycosylation Mechanisms and C-Glycosyl Flavone Assembly
The defining step in the formation of this compound is the C-glycosylation of apigenin. Unlike O-glycosylation, where a sugar is attached to a hydroxyl group, C-glycosylation involves the formation of a carbon-carbon bond between the sugar and the flavonoid aglycone. This process is catalyzed by C-glucosyltransferases (CGTs). nih.gov In the case of this compound, a glucose moiety is attached at the C-6 position of the apigenin A-ring. The precise enzyme responsible for this specific C-glycosylation in this compound biosynthesis is a key area of research.
Following C-glycosylation, a methylation step occurs, where a methyl group is added to the hydroxyl group at the C-7 position of the A-ring. This reaction is catalyzed by an O-methyltransferase (OMT). nih.gov The sequence of C-glycosylation and O-methylation can vary depending on the plant species and the specific flavonoid.
Regulation of this compound Biosynthesis in Plant Systems
The regulation of flavonoid biosynthesis, including that of this compound, is a complex process influenced by various factors such as light, temperature, nutrient availability, and developmental stage. Gene expression of the enzymes involved in the pathway, such as CHS, CHI, FNSII, CGTs, and OMTs, is tightly controlled. Transcription factors play a crucial role in regulating the expression of these biosynthetic genes. Environmental cues and internal signals can activate or repress these transcription factors, thereby modulating the production of this compound. While general mechanisms of flavonoid biosynthesis regulation are known, specific regulatory networks controlling this compound production in different plant species are still being elucidated.
Metabolic Interconversions and Degradation Pathways of this compound and Related Compounds
This compound can be involved in further metabolic transformations within the plant. These can include additional glycosylations or acylations, leading to the formation of more complex derivatives. For example, saponarin (B1681443) is an apigenin derivative with glycosylation at both C-6 (C-glycosidic) and C-7 (O-glycosidic) positions nih.govuni.lu. Isovitexin (B1672635) is an isomer of vitexin, with the glucose attached at C-6 instead of C-8 wikipedia.orgnih.gov. This compound itself is a 7-O-methylated derivative of isovitexin nottingham.ac.uk. These interconversions highlight the dynamic nature of flavonoid metabolism in plants.
Preclinical Pharmacological Investigations of Swertisin
In Vitro Studies on Cellular and Molecular Bioactivities of Swertisin
In vitro research provides valuable insights into the direct effects of this compound on various cell types and its interactions with specific molecular targets. Studies have focused on its capacity to modulate oxidative stress, inflammatory pathways, and processes related to pancreatic function and glucose metabolism.
Mechanistic Analysis of Antioxidant Effects of this compound
This compound has demonstrated in vitro antioxidant activity, suggesting its ability to counteract oxidative stress, a key factor in the pathogenesis of various diseases. Research indicates that this compound exhibits a scavenging ability on free radicals. nih.gov Studies using Caenorhabditis elegans have shown that this compound can significantly enhance the activity of antioxidative enzymes such as GST-4, SOD-3, and GSH-Px, while reducing the accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA). nih.gov This suggests that this compound may bolster the endogenous antioxidant defense system. Network pharmacology and molecular docking studies have further explored the potential mechanisms, identifying numerous antioxidant targets and signaling pathways that could be modulated by this compound. nih.gov
Elucidation of Anti-inflammatory Modulations by this compound
The anti-inflammatory potential of this compound has also been investigated in vitro. While some studies focus on related compounds like swertiamarin, which has shown the ability to ameliorate the mRNA and protein expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced macrophages, research specifically on this compound's in vitro anti-inflammatory mechanisms at a detailed molecular level is ongoing. nih.gov Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key targets for anti-inflammatory agents. Studies on related compounds from Swertia alata have evaluated their in vitro COX-1/COX-2 inhibition activity, providing a framework for understanding how related structures might exert anti-inflammatory effects. nih.gov
Anti-diabetic and Pancreatic Islet Regenerative Mechanisms of this compound
This compound has shown promise as an anti-diabetic compound, with in vitro studies highlighting its effects on pancreatic islet regeneration and glucose homeostasis.
This compound has been identified as a novel inducer of islet differentiation, capable of generating new beta cell mass more effectively in in vitro settings. nih.gov Studies using human pancreatic progenitors (PANC-1 cells) and primary cultured mouse intra-islet progenitor cells (mIPC) have demonstrated this compound's ability to promote islet neogenesis. nih.govplos.org this compound efficiently changed the morphology of NIH3T3 cells from fibroblastic to round aggregate cell clusters resembling islet-like cell clusters (ILCC). nih.gov Dithizone staining and gene expression studies confirmed the differentiation process, indicating a rapid onset of the differentiation signaling cascade. nih.govtargetmol.com Immunocytochemistry and immunoblotting further confirmed the presence of islet-specific proteins in this compound-induced ILCC. nih.govtargetmol.com
Investigations into the molecular signals generated by this compound for promoting the differentiation of pancreatic progenitors have revealed the involvement of specific pathways. This compound appears to follow an Activin-A mediated MEPK-TKK pathway, involving the p38 MAPK pathway and activating Neurogenin-3 (Ngn-3) and Smad Proteins cascade. nih.govplos.org Immunoblot profiling of key transcription factors in a time-dependent manner has supported this mechanism. nih.govplos.org The intervention of the MAP Kinase pathway in differentiation was further confirmed using a pharmacological inhibitor of p38 MAPK (SB203580), which effectively abrogated the process. nih.gov Studies have shown high Smad2/3 phosphorylation and reduced Smad7 expression with both Activin-A and this compound treatment in vitro. plos.org
Table 1: Molecular Markers and Signaling Pathways Involved in this compound-Induced Islet Differentiation (in vitro)
| Marker/Pathway | Role in Differentiation | This compound Effect (in vitro) | Reference |
| Nestin | Stem cell marker | Down-regulation observed during differentiation. nih.govplos.org | nih.govplos.org |
| Ngn-3 | Master regulator for islet development | Activation observed via p38 MAPK pathway. nih.govplos.org | nih.govplos.org |
| PDX-1 | Pancreatic and islet development factor | Down-regulation observed during differentiation. nih.govplos.org | nih.govplos.org |
| p38 MAPK | Signaling molecule in differentiation pathway | Activation observed. nih.govplos.org | nih.govplos.org |
| Phospho-Smad-2 | Component of TGF-beta signaling pathway | High phosphorylation observed. nih.govplos.org | nih.govplos.org |
| Smad-7 | Inhibitory Smad in TGF-beta signaling | Reduced expression observed. nih.govplos.org | nih.govplos.org |
| MEPK-TKK pathway | Upstream of p38 MAPK in differentiation | Followed by this compound. nih.govplos.org | nih.govplos.org |
| Activin-A | Known islet differentiation inducer | This compound follows a similar pathway. nih.govplos.org | nih.govplos.org |
This compound has been investigated for its effects on glucose homeostasis at the cellular level. It has been identified as a novel SGLT2 inhibitor. medchemexpress.comnih.gov In vitro studies using HEK293 cells have shown that this compound inhibits glucose uptake and decreases the expression of SGLT2. medchemexpress.comnih.govresearchgate.net Importantly, this compound does not appear to affect GLUT-mediated glucose transport. nih.govresearchgate.net Molecular docking studies have indicated that this compound can bind to hSGLT2 with similar binding energy to known inhibitors like Canagliflozin. nih.govresearchgate.net This suggests a potential mechanism for its glucose-lowering action by reducing glucose reabsorption in the kidneys, as SGLT2 is primarily responsible for this process. nih.govresearchgate.net Furthermore, studies on a this compound-rich fraction have indicated that it can increase glucose uptake and sensitize cells towards insulin (B600854) via the IRS1/PI3K/Akt2 pathway. nih.gov While this study focused on a fraction, it suggests that this compound may contribute to improved glucose uptake through insulin signaling pathways.
Table 2: In Vitro Effects of this compound on Glucose Transport
| Target | Cell Line | Observed Effect | Reference |
| SGLT2 | HEK293 | Inhibition of glucose uptake; Decreased expression | medchemexpress.comnih.govresearchgate.net |
| GLUTs | Not specified | No observed effect on glucose transport | nih.govresearchgate.net |
Insulin Secretion Modulation
Some studies suggest that dietary flavonoids, including those structurally related to this compound, can modulate insulin signaling in peripheral tissues and potentially alleviate insulin resistance in type 2 diabetes. nih.gov Pancreatic beta-cells are fundamental to modulating insulin synthesis and secretion, and their dysfunction can lead to insufficient insulin secretion and hyperglycemia. researchgate.netcellphysiolbiochem.com
Data from studies on insulin secretion modulation by this compound:
| Study Model | Observed Effect on Insulin | Related Findings | Citation |
| STZ-induced diabetic mice | Increased fasting serum insulin levels | Upregulation of transcription factors for islet neogenesis and beta cell homeostasis. | researchgate.net |
| Insulin resistance hepatic cells | Hepatic insulin sensitizing effect | Associated with suppression of the MAPKs pathway (observed with a this compound-rich fraction). | nih.gov |
Neuropharmacological Actions and Cognitive Enhancement by this compound
This compound has demonstrated neuropharmacological actions and potential for cognitive enhancement in preclinical models. nih.govresearchgate.netkoreascience.kr Its effects have been investigated in models of memory impairment and sensorimotor gating deficits.
This compound has shown the ability to ameliorate cognitive impairment in animal models. In mice with scopolamine-induced memory impairment, this compound significantly improved cognitive function in several behavioral tasks. nih.gov A single administration of this compound also enhanced latency time in the passive avoidance task in normal naive mice. nih.gov Furthermore, this compound reversed recognition memory impairments induced by MK-801 in the Novel Object Recognition Test in mice. researchgate.netnih.gov
Data on amelioration of memory impairment models by this compound:
| Model | Behavioral Task | Observed Effect | Citation |
| Scopolamine-induced in mice | Various behavioral tasks | Significantly ameliorated cognitive impairment. | nih.gov |
| Normal naive mice | Passive avoidance task | Enhanced latency time. | nih.gov |
| MK-801-induced in mice | Novel Object Recognition Test | Reversed recognition memory impairments. | researchgate.netnih.gov |
Preclinical studies have also investigated the effects of this compound on sensorimotor gating deficits. In mice with glutamatergic dysfunction induced by MK-801, this compound significantly attenuated the pre-pulse inhibition deficit in the Acoustic Startle Response test. researchgate.netnih.gov Sensorimotor gating deficits are observed in certain neuropsychiatric disorders. pitt.edu
Data on modulation of sensorimotor gating deficits by this compound:
| Model | Behavioral Test | Observed Effect | Citation |
| MK-801-induced in mice | Acoustic Startle Response test | Significantly attenuated pre-pulse inhibition deficit. | researchgate.netnih.gov |
This compound's neuropharmacological effects may involve interactions with neurotransmitter systems. The memory-ameliorating effects of this compound are suggested to be, in part, mediated through the adenosinergic neurotransmitter system. nih.gov this compound has been identified as an adenosine (B11128) A1 receptor antagonist, and its ameliorating effect on scopolamine-induced memory impairment was significantly antagonized by an adenosine A1 receptor agonist. nih.govnih.gov
This compound has been shown to influence signaling pathways in neural cells. Administration of this compound significantly increased the phosphorylation levels of protein kinase A (PKA) and CREB in the hippocampus and cortex of mice. nih.gov Co-administration of an adenosine A1 receptor agonist blocked these increased phosphorylation levels. nih.gov In mice with MK-801-induced glutamatergic dysfunction, this compound normalized the elevated phosphorylation levels of Akt and GSK-3β signaling molecules in the prefrontal cortex. researchgate.netnih.gov These findings suggest that the effects of this compound on sensorimotor gating and cognitive impairment may be related to Akt-GSK-3β signaling in the prefrontal cortex. researchgate.netnih.gov Signaling pathways such as PI3K/Akt, ERK, and PLCγ are known to be involved in the regulation of neural cells. creative-diagnostics.comfrontiersin.org
Data on signaling pathway regulation in neural cells by this compound:
| Cellular/Tissue Context | Signaling Molecule/Pathway | Observed Effect | Related Behavioral Effect | Citation |
| Hippocampus and Cortex | PKA phosphorylation | Increased phosphorylation levels. | Associated with memory amelioration. | nih.gov |
| Hippocampus and Cortex | CREB phosphorylation | Increased phosphorylation levels. | Associated with memory amelioration. | nih.gov |
| Prefrontal Cortex | Akt phosphorylation | Normalized elevated phosphorylation levels (in MK-801 model). | Related to amelioration of sensorimotor gating and cognitive impairment. | researchgate.netnih.gov |
| Prefrontal Cortex | GSK-3β phosphorylation | Normalized elevated phosphorylation levels (in MK-801 model). | Related to amelioration of sensorimotor gating and cognitive impairment. | researchgate.netnih.gov |
Neurotransmitter System Interactions
Antiviral Properties of this compound
This compound has demonstrated antiviral properties in preclinical investigations. It has shown activity against the hepatitis B virus (HBV). researchgate.netresearchgate.netnih.gov Studies have reported that this compound significantly downregulated HBV DNA production in cell lines and HBV transgenic mice in a dose-dependent manner. researchgate.netnih.gov this compound also inhibited the production of HBsAg and HBeAg in vitro and in vivo. researchgate.netnih.gov The inhibitory effect of this compound on HBV replication in HBV transgenic mice was enhanced when combined with entecavir (B133710). researchgate.netnih.gov this compound is also known for its antiviral activity against the influenza virus. nih.gov In silico analysis has suggested that this compound may inhibit SARS-CoV2 RdRp. nih.gov
Data on antiviral properties of this compound:
| Target Virus | Study Model | Observed Effect | Citation |
| Hepatitis B virus (HBV) | HepG2.2.15 cells, HBV-infected HepG2-NTCP cells | Strongly inhibited HBsAg, HBeAg, and HBV DNA levels in a dose-dependent manner. | researchgate.netnih.gov |
| Hepatitis B virus (HBV) | HBV transgenic mice | Significant inhibition of HBV replication, enhanced when combined with entecavir. | researchgate.netnih.gov |
| Influenza virus | In vitro / Reported activity | Known antiviral activity. | nih.gov |
| SARS-CoV2 | In silico analysis | Suggested inhibition of RdRp. | nih.gov |
Hepatoprotective Effects of this compound
Research indicates that this compound possesses hepatoprotective properties. Studies have explored its potential to protect against liver injury induced by various factors. While specific detailed research findings on this compound's hepatoprotective effects were not extensively detailed in the search results, related compounds like swertiamarin, also found in medicinal plants, have demonstrated protective effects against hepatotoxic agents in animal models dovepress.comnih.gov. Swertiamarin has been shown to alleviate elevated levels of liver enzymes such as ALT, AST, and alkaline phosphatase (ALP) and reduce free radical-stimulated damage in the liver, as evidenced by decreased malondialdehyde (MDA) levels and increased antioxidant enzyme levels dovepress.com. These findings suggest potential avenues for investigating similar mechanisms in this compound.
Anti-hyperlipidemic Properties of this compound
Investigations have also explored the potential anti-hyperlipidemic effects of this compound. Some research suggests that this compound may contribute to improving lipid profiles. For instance, studies on flavonoid extracts from corn silk, which can contain this compound, have shown reductions in serum total cholesterol (TC), triacylglycerol (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels in diabetic mice nih.gov. Another study mentions this compound in the context of anti-hyperlipidemic properties, although specific data was not provided in the available snippets researchgate.net.
Chromosomal Damage Protection by this compound
This compound has demonstrated protective effects against chromosomal damage. In vitro studies using human lymphocytes have investigated the ability of this compound to mitigate chromosomal damage induced by gamma-rays. In one study, this compound showed effectiveness in reducing the frequency of micronuclei in irradiated lymphocytes thieme-connect.comnih.govebi.ac.uk. Among several tested compounds, this compound exhibited a notable capacity for reducing micronuclei formation thieme-connect.comnih.gov.
Here is a summary of the effectiveness of isolated compounds in reducing micronuclei frequency:
| Compound | Effectiveness in reducing micronuclei frequency (Order) |
| This compound (4) | 1st (Most effective) |
| Bellidifolin 8-O-glucoside (3) | 2nd |
| Demethylbellidifolin 8-O-glucoside (2) | 3rd |
| Demethylbellidifolin (1) | 4th (Least effective) |
Investigating Additional Bioactivities
Beyond the specific areas mentioned, this compound has been investigated for a range of other biological activities. These include antioxidant, anti-inflammatory, and anti-hepatitis B virus (HBV) activities medchemexpress.comresearchgate.netresearchgate.net. This compound has been shown to inhibit HBsAg, HBeAg, and HBV DNA levels in cell lines and in a HBV transgenic mouse model researchgate.net. It has also demonstrated free radical scavenging ability and enhanced the activity of antioxidant enzymes in C. elegans, protecting them from oxidative stress researchgate.net. Furthermore, this compound has been identified as an oral adenosine A1 receptor antagonist and an SGLT2 inhibitor medchemexpress.com.
In Vivo Efficacy Studies of this compound in Animal Models of Disease
In vivo studies using animal models have provided further insight into the potential therapeutic efficacy of this compound in various disease states.
Diabetes Mellitus Models
Here is a summary of some findings in diabetes models:
| Animal Model | Treatment | Key Findings |
| STZ-induced diabetic mice | This compound treatment | Improved overall glucose homeostasis, reduced SGLT2 expression in kidney tissue, swift glucose-lowering action. researchgate.netnih.gov |
| Partially pancreatectomized mice | This compound treatment | Increased insulin transcript levels, down-regulation of progenitor markers (Nestin, Ngn-3, PDX-1), facilitated islet neogenesis. researchgate.netnih.govnih.gov |
| Alloxan-induced diabetic mice | This compound (as part of S. latifolia extract) | Significant reduction in blood glucose level. researchgate.net |
Cognitive Impairment Models
The effects of this compound have also been investigated in animal models of cognitive impairment. Studies in mice have shown that this compound can ameliorate cognitive deficits induced by agents like scopolamine (B1681570) and MK-801 researchgate.netnih.govresearchgate.netnih.gov. In scopolamine-induced memory impairment models, this compound significantly improved cognitive performance in behavioral tasks researchgate.netnih.gov. This effect appears to be, in part, mediated through the adenosinergic neurotransmitter system, as the ameliorating effect was antagonized by an adenosine A1 receptor antagonist researchgate.netnih.gov. In MK-801-induced models, this compound attenuated pre-pulse inhibition deficits and reversed recognition memory impairments medchemexpress.comnih.govresearchgate.net. These effects were associated with the normalization of elevated phosphorylation levels of Akt and GSK-3β signaling molecules in the prefrontal cortex medchemexpress.comnih.govresearchgate.net.
Here is a summary of findings in cognitive impairment models:
| Animal Model | Impairment Induced by | Key Findings |
| Mice | Scopolamine | Significantly ameliorated cognitive impairment in behavioral tasks, effect potentially mediated through adenosine A1 receptor antagonism. researchgate.netnih.gov |
| Mice | MK-801 | Attenuated pre-pulse inhibition deficits, reversed recognition memory impairments, normalized phosphorylation levels of Akt and GSK-3β in the prefrontal cortex. medchemexpress.comnih.govresearchgate.net |
| Normal naïve mice (Passive Avoidance Task) | N/A | Enhanced latency time after single administration. researchgate.netnih.gov |
Hepatitis B Virus Transgenic Mice Models
This compound has demonstrated anti-hepatitis B virus (HBV) activity in preclinical models. Studies using HBV transgenic mice have shown that this compound can significantly inhibit HBV replication. nih.govresearchgate.net This inhibitory effect was observed to be dose-dependent. nih.govresearchgate.net Furthermore, the combination of this compound with entecavir (ETV), a known antiviral medication, showed an enhanced inhibitory effect on HBV replication in these mice. nih.govresearchgate.net Research indicates that this compound can downregulate the levels of hepatitis B surface antigen (HBsAg), hepatitis B e antigen (HBeAg), and HBV DNA in these in vivo models. nih.govresearchgate.net
Other Disease Models
Beyond HBV infection, this compound has been investigated in other preclinical disease models, particularly those related to cognitive impairment and diabetes.
In models of cognitive impairment, this compound has shown promise. In mice with scopolamine-induced memory impairment, this compound significantly ameliorated cognitive deficits in various behavioral tasks. researchgate.netresearchgate.netnih.gov A single administration of this compound also enhanced latency time in the passive avoidance task in normal mice, suggesting a potential for cognitive enhancement. researchgate.netresearchgate.netnih.gov
This compound has also been studied for its anti-diabetic effects in mouse models. In streptozotocin (B1681764) (STZ)-induced diabetic mice, this compound treatment led to a reversion towards normoglycemia and a significant increase in fasting serum insulin levels. nih.govresearchgate.net This effect is linked to this compound's ability to trigger pancreatic progenitors for islet neogenesis. nih.govmdpi.comdntb.gov.uanih.gov In partial pancreatectomized (PPx) mice, this compound increased insulin transcript levels and downregulated progenitor markers like Nestin, Neurogenin-3 (Ngn-3), and Pancreatic Duodenal Homeobox Gene-1 (PDX-1), indicating its role in facilitating islet differentiation. nih.govplos.org this compound has also been identified as a potential sodium-glucose cotransporter 2 (SGLT2) inhibitor, which contributes to its glucose-lowering action in diabetic mice by reducing SGLT2 expression in kidney tissue. researchgate.netnih.govmedchemexpress.comresearchgate.nethmlibrary.ac.in
This compound has also been investigated in mouse models mimicking schizophrenia-like behaviors induced by MK-801. researchgate.net In these models, this compound attenuated pre-pulse inhibition deficits and ameliorated MK-801-induced cognitive impairment. researchgate.net These behavioral improvements were associated with the normalization of elevated phosphorylation levels of Akt and GSK-3β signaling molecules in the prefrontal cortex. researchgate.net
Molecular and Cellular Targets of this compound Action
The therapeutic effects of this compound are mediated through its interactions with various molecular and cellular targets, including receptors, enzymes, transcription factors, and signaling cascades.
Receptor and Enzyme Modulation
This compound has been shown to modulate the activity of certain receptors and enzymes. It acts as an antagonist of the adenosine A1 receptor, a property that contributes to its memory-ameliorating effects in mice. researchgate.netresearchgate.netnih.govmedchemexpress.com This antagonism was confirmed through receptor binding assays. researchgate.netresearchgate.netnih.gov
Furthermore, this compound has been identified as an inhibitor of sodium-glucose cotransporter 2 (SGLT2). nih.govmedchemexpress.comresearchgate.net This inhibition leads to reduced glucose uptake in cells and decreased expression of SGLT2, contributing to its glucose-lowering effects. researchgate.netnih.govmedchemexpress.comhmlibrary.ac.in Studies have shown that this compound does not appear to affect GLUT-mediated glucose transport. researchgate.netnih.gov
This compound has also been reported to inhibit aldose reductase, an enzyme involved in the production of sorbitol in diabetic individuals. researchgate.net
Transcription Factor Regulation
This compound influences cellular processes by regulating the activity and expression of key transcription factors. In the context of islet neogenesis, this compound upregulates transcription factors crucial for islet development and beta cell homeostasis, such as PDX1, Neurog3, MafA, and Nkx6.1 in STZ-induced diabetic mice. nih.gov It also increases the population of cells positive for Nestin and Neurog3, as well as Nestin and Glut2, indicating increased pancreatic progenitor activity and differentiation into insulin-producing beta cells. nih.gov
In pancreatic progenitor cells, this compound's mechanism for islet neogenesis involves the transcriptional regulation mediated by Ngn-3 and Smad proteins. nih.govplos.org This process is part of the Activin-A mediated MEPK-TKK pathway. nih.govplos.org
Signaling Cascade Intervention
This compound intervenes in various intracellular signaling cascades to exert its pharmacological effects. Its role in promoting islet neogenesis from pancreatic progenitors is mediated through the MAP Kinase (MEPK-TKK) pathway, involving the activation of p38 MAPK. nih.govplos.orgebi.ac.uk This intervention in cell differentiation was confirmed using a pharmacological inhibitor of p38 MAPK, which effectively abrogated the process. nih.govplos.org The mechanism involves Smad2/3 transcriptional regulation downstream of p38 MAPK phosphorylation and Ngn-3 activation. nih.govplos.org
In the context of cognitive function, this compound's ameliorating effects on memory impairment are associated with increased phosphorylation levels of protein kinase A (PKA) and CREB in the hippocampus and cortex. researchgate.netnih.gov The adenosine A1 receptor antagonist property of this compound appears to mediate this effect, as co-administration of an A1 receptor agonist blocked the increased phosphorylation of PKA and CREB. researchgate.netnih.gov
In MK-801-induced mouse models, this compound normalized the elevated phosphorylation levels of Akt and GSK-3β signaling molecules in the prefrontal cortex, suggesting an intervention in this pathway related to the observed behavioral improvements. researchgate.net
This compound's effect on SGLT2 expression in the kidney of diabetic mice is linked to a reduced expression of PKC, which is a key regulator of SGLT2. nih.govmedchemexpress.com
Analytical Methodologies for Swertisin Quantification and Characterization in Biological and Botanical Matrices
Chromatographic Techniques for Swertisin Analysis
Chromatographic methods are widely employed for the separation and quantification of this compound from complex mixtures. These techniques leverage the differential partitioning of this compound between a stationary phase and a mobile phase, allowing for its isolation and subsequent detection.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a prevalent technique for the quantitative analysis of this compound in both biological and botanical matrices. RP-HPLC methods utilizing UV detection are commonly reported. For instance, a validated RP-HPLC method for the quantification of this compound in the aerial parts of Enicostemma hyssopifolium employs an acetonitrile-water mobile phase (25:75, v/v) at a flow rate of 1 mL/min, with detection at 342 nm. This method achieved a retention time of 4.55 min for this compound. akjournals.com The accuracy of this method was assessed through recovery tests, showing results between 98.9% and 100.2%. akjournals.com
Another HPLC method for the determination of this compound in oral suspension formulations of a dry extract also exists. scribd.com
High-Performance Thin-Layer Chromatography (HPTLC) Methodologies
HPTLC offers a more economical and less time-consuming alternative to HPLC for the rapid screening and quantitative determination of this compound in plant samples. akjournals.comresearchgate.net A validated HPTLC method for the simultaneous quantification of this compound, swertiamarin, and isothis compound-5-O-β-D-glucoside in Enicostemma littorale powder utilizes silica (B1680970) gel plates with ethyl acetate (B1210297)–methanol–water (8.0:1.0:0.5, v/v) as the mobile phase. Detection and quantification are performed by densitometry at 287 nm. akjournals.com This method demonstrated linearity for this compound in the concentration range of 100–300 μg/mL. akjournals.com The accuracy of this HPTLC method for this compound was reported with an average recovery of 99.10%. akjournals.com
While HPTLC is advantageous for its cost-effectiveness and speed, HPLC generally offers better reproducibility and recovery for this compound analysis. akjournals.comicm.edu.pl
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a highly sensitive and reliable technique for the quantification of this compound, particularly in complex biological matrices like plasma. oup.comresearchgate.netnih.gov A sensitive and reliable HPLC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma. oup.comresearchgate.netnih.gov This method utilizes an Agilent Poroshell 120 EC-C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid. oup.comresearchgate.netnih.gov Detection is performed using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode, monitoring the transition of this compound at m/z 445.1 to 281.7. oup.comresearchgate.netnih.gov Puerarin is often used as an internal standard in these analyses. oup.comresearchgate.netnih.gov Sample preparation for plasma typically involves protein precipitation with methanol. oup.comresearchgate.netnih.gov This LC-MS/MS method showed an extraction recovery of over 80.34% from plasma samples. oup.comresearchgate.net LC-MS/MS is also a powerful tool for the identification and structural elucidation of compounds, including this compound, in complex botanical extracts. tpm.com.autaylorandfrancis.comnih.gov
Spectroscopic Approaches for this compound Detection and Structural Confirmation
Spectroscopic techniques play a vital role in the detection and structural confirmation of this compound. UV-Visible spectroscopy can be used for both qualitative and quantitative analysis, often in conjunction with chromatographic methods. taylorandfrancis.comnptel.ac.in The characteristic UV spectrum of this compound, with a detection wavelength often around 342 nm or 287 nm depending on the method, aids in its identification and quantification. akjournals.comakjournals.com
Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) and Mass Spectrometry (MS), particularly in combination with chromatography (LC-MS/MS), are powerful tools for the unambiguous structural elucidation of isolated this compound. taylorandfrancis.comresearchgate.netchemrxiv.orgclariant.com These techniques provide detailed information about the molecular structure, including the arrangement of atoms and functional groups.
Validation of Analytical Methods for this compound
Validation of analytical methods for this compound is essential to ensure their reliability, accuracy, and precision for their intended purpose. nih.gov Validation typically involves evaluating parameters such as specificity, sensitivity, accuracy, precision, linearity, limits of detection (LOD), limits of quantification (LOQ), extraction recovery, matrix effects, and stability. oup.comresearchgate.netnih.govnih.gov
For HPLC and HPTLC methods, validation parameters like intra-day and inter-day precision are assessed using relative standard deviation (%RSD). akjournals.comresearchgate.net Recovery studies are performed by spiking known amounts of this compound into the matrix and determining the percentage recovered. akjournals.comakjournals.comnih.gov
In LC-MS/MS methods for biological matrices, validation includes evaluating matrix effects and extraction recovery to ensure accurate quantification in the presence of endogenous compounds. oup.comresearchgate.net The lower limit of quantification (LLOQ) is a key sensitivity parameter, with a reported LLOQ of 10 ng/mL for this compound in rat plasma using an HPLC-MS/MS method. oup.com
The results from validation studies, such as those for an HPLC-MS/MS method for this compound in rat plasma, demonstrate acceptable precision and accuracy, with intra-day precision (%RSD) less than 11.34% and inter-day precision less than 9.89%. researchgate.netnih.gov Accuracy (relative error, %RE) ranged from -6.01% to 4.92% for intra-day and -3.97% to 4.39% for inter-day measurements. researchgate.netnih.gov
Validation ensures that the developed methods are suitable for the routine analysis of this compound in various matrices, supporting accurate quantitative and qualitative assessments. akjournals.comakjournals.com
Synthesis and Derivatization Strategies for Swertisin and Analogues
Chemical Synthesis Approaches for Swertisin and its Core Flavone (B191248) Structure
The core structure of this compound is a flavone, specifically 7-O-methylapigenin. Flavones are a class of flavonoids characterized by a 2-phenylchromen-4-one backbone orientjchem.orgsemanticscholar.org. Various chemical synthesis methods have been developed for the flavone skeleton.
Traditional methods for synthesizing flavones include the Baker-Venkatraman rearrangement and Claisen-Schmidt condensation orientjchem.orgsemanticscholar.orginnovareacademics.in. The Baker-Venkatraman rearrangement involves the conversion of 2-hydroxyacetophenones to benzoyl esters, followed by rearrangement in base to 1,3-diphenylpropane-1,3-diones, which are then cyclized under acidic conditions to yield flavones orientjchem.orgsemanticscholar.orginnovareacademics.in. Claisen-Schmidt condensation of 2-hydroxyacetophenone (B1195853) and benzaldehyde (B42025) can produce hydroxychalcones, which can then undergo oxidative cyclization to form the flavone ring orientjchem.orgsemanticscholar.orginnovareacademics.in.
Other methods for flavone synthesis include the Allan-Robinson reaction, which involves the reaction of O-hydroxyaryl ketones with aromatic anhydrides innovareacademics.inbiomedres.us. Intramolecular Wittig reactions have also been employed for flavone production innovareacademics.in. More modern approaches utilize catalysts such as lithium chloropalladite or palladium(II) acetate (B1210297) for the synthesis of flavones innovareacademics.inbiomedres.us. Microwave-assisted synthesis and oxidative cyclization of chalcones using catalysts like n-tetrabutylammonium tribromide are also reported methods orientjchem.org.
The synthesis of this compound itself, as a C-glycosylflavone, presents additional challenges due to the direct carbon-carbon bond between the flavone aglycone and the sugar moiety. While general methods for flavone synthesis are established, specific total synthesis approaches for this compound involve the construction of the flavone system and the introduction of the C-linked glucose unit, often requiring specific glycosylation strategies. Some new pathways to C-glycosylflavonoids involve the synthesis of 6-C-glycosylflavones, including sugar-fused and 4'-O-glycosyl derivatives, as well as 8-C-glycosylated flavones and isoflavones researchgate.net.
Development of this compound Derivatives and Analogues for Enhanced Bioactivity
The development of this compound derivatives and analogues is a key strategy to potentially improve their pharmacological properties, such as potency, selectivity, and bioavailability. This involves modifying the chemical structure of this compound while retaining or enhancing desired biological activities.
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve investigating how changes in a molecule's chemical structure affect its biological activity oncodesign-services.comgardp.org. For this compound derivatives, SAR studies aim to identify which parts of the molecule are crucial for its observed effects and how modifications influence these activities.
While specific detailed SAR studies solely focused on this compound derivatives are not extensively detailed in the provided search results, the general principles of flavonoid SAR apply. Modifications to the flavone backbone, the position and nature of hydroxyl and methoxy (B1213986) groups, and alterations to the glycosyl moiety can all impact biological activity. Studies on other flavonoid derivatives, such as coumarin (B35378) and quinazolinone derivatives, illustrate how substituents and core structures influence activity against targets like TNF-α, α-amylase, and α-glucosidase researchgate.netresearchgate.net. These studies highlight the importance of specific functional groups and their positions for optimal activity. For example, studies on quinazolin-4(3H)-one derivatives showed that the nature of substituents at positions 2 and 3 influenced anticonvulsant potential, with increased lipophilicity enhancing activity mdpi.com. Similarly, SAR studies on chromone-based thiosemicarbazone derivatives demonstrated that substituents on the thiosemicarbazone moieties significantly impacted α-glucosidase inhibition researchgate.net.
SAR studies often involve the synthesis and testing of a series of structurally related compounds to identify features associated with increased or decreased activity oncodesign-services.com. This information guides the design of new compounds with improved properties oncodesign-services.com.
Novel this compound analogues are synthesized and evaluated for specific pharmacological effects based on the known bioactivities of this compound, such as its reported anti-inflammatory, antioxidant, hypoglycemic, and adenosine (B11128) A1 receptor antagonist properties nih.govbenthamdirect.comacs.org. The goal is to create analogues with enhanced potency or selectivity for particular therapeutic targets.
Evaluation of novel analogues typically involves in vitro and in vivo assays relevant to the targeted pharmacological effect. For instance, if developing anti-diabetic analogues, assays measuring glucose uptake, insulin (B600854) secretion, or inhibition of enzymes like aldose reductase or SGLT2 would be employed mdpi.comeurekaselect.comresearchgate.net. Studies on this compound itself have shown its ability to increase insulin secretion, block aldose reductase, and act as an SGLT2 inhibitor mdpi.comeurekaselect.comresearchgate.net. Research has also explored its effects on pancreatic progenitor cell differentiation plos.org.
The evaluation of analogues allows researchers to compare their efficacy and potency to the parent compound, this compound, and to identify lead compounds for further development. The design and synthesis of novel analogues with specific core structures, such as the bicyclo-[4.3.0]-nonene core in some nucleoside analogues, can lead to compounds with significantly enhanced activity biorxiv.org.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Biocatalytic and Biotechnological Production of this compound and Derivatives
In addition to chemical synthesis, biocatalytic and biotechnological approaches offer alternative routes for the production of this compound and its derivatives, often providing more environmentally friendly and potentially more efficient methods, particularly for complex glycosylated structures.
Biocatalysis involves the use of enzymes to catalyze chemical reactions. For flavonoids, enzymes involved in their biosynthesis pathways, such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), can be utilized in vitro or in engineered systems mdpi.com. The biosynthesis of flavonoids involves pathways like the acetate pathway and the shikimate pathway mdpi.com.
Biotechnological production often involves metabolic engineering of microorganisms or plants to produce desired compounds. This can include introducing genes for the enzymes involved in the biosynthesis pathway of this compound or its precursors into suitable host organisms like Escherichia coli or Saccharomyces cerevisiae mdpi.com. While the complete biosynthesis pathway of this compound is not explicitly detailed in the search results, the general biosynthesis of flavonoids has been studied, and efforts have been made to engineer microorganisms for the heterologous biosynthesis of various flavonoids mdpi.com.
Biocatalytic cascades have also been developed for the production of other C-glycosylflavonoids like orientin (B1677486) and vitexin, demonstrating the potential of enzymatic methods for synthesizing this class of compounds mdpi.com. These approaches can offer advantages in terms of stereoselectivity and the ability to produce complex natural product structures that are challenging to synthesize purely chemically.
Pharmacokinetic and Metabolic Profile of Swertisin
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Pharmacokinetics, encompassing ADME, is crucial for understanding how a drug candidate behaves in the body oup.commedicaljournalshouse.com. Studies on the ADME profile of swertisin are beginning to accumulate researchgate.net.
Absorption of this compound can be influenced by factors such as its solubility properties, which are affected by glycosylation cymitquimica.com. While specific detailed absorption studies for this compound are limited in the search results, the general mechanisms of drug absorption include passive diffusion and carrier-mediated transport across cell membranes nih.gov.
Distribution studies in rats following intravenous administration of this compound have provided insights into its tissue distribution. This compound showed an increasing tendency in the intestine, spleen, and testis tissues at scheduled time points. Detectable levels were also found in brain and lung tissue researchgate.net. The maximum level of this compound was observed in the kidney, reaching 83.87 ± 6.36 μg/g. In contrast, this compound was hardly detected in the heart under the experimental conditions used. This compound levels in the liver, kidney, stomach, smooth muscle, and skeletal muscle decreased from 5 to 60 minutes post-administration researchgate.net.
Metabolism of this compound, like other flavonoids, can involve transformations by intestinal flora. Studies indicate that this compound can be a metabolite of other compounds, such as spinosin (B15895), which can be degraded into this compound by intestinal flora phcog.com. Similarly, 6´´´-p-coumaroyl spinosin undergoes degradation to yield this compound phcog.com. The degradation rate of this compound can be influenced by its concentration phcog.com. Drug metabolism generally involves phase I and phase II reactions, primarily occurring in the liver, mediated by enzymes like cytochrome P450 (CYP) enzymes and UDP-Glucuronosyl Transferases (UGTs) openaccessjournals.compharmacologyeducation.org.
Excretion of this compound has been investigated in rats after intravenous administration. A cumulative excretion of 11.9% of the this compound dose was observed in urine over 60 hours. A smaller amount, 4.59% of the intravenous dose, was cumulatively excreted in feces over the same period researchgate.net.
Data on this compound Distribution in Rat Tissues (Intravenous Administration) researchgate.net:
| Tissue | Maximum Level (μg/g) | Trend over time (5-60 min) |
| Kidney | 83.87 ± 6.36 | Decrease |
| Intestine | Increasing tendency | - |
| Spleen | Increasing tendency | - |
| Testis | Increasing tendency | - |
| Brain | Detectable | - |
| Lung | Detectable | - |
| Liver | - | Decrease |
| Stomach | - | Decrease |
| Smooth muscle | - | Decrease |
| Skeletal muscle | - | Decrease |
| Heart | Hardly detected | - |
Data on this compound Excretion in Rats (Intravenous Administration, 60 h) researchgate.net:
| Excretion Route | Cumulative Excretion (% of intravenous dose) |
| Urine | 11.9% |
| Feces | 4.59% |
Bioavailability Considerations of this compound and its Metabolites
Bioavailability refers to the rate and extent to which the unmetabolized drug reaches systemic circulation nih.gov. The bioavailability of this compound can be influenced by factors such as its solubility and interactions with biological systems cymitquimica.com. Flavonoids, in general, often face challenges with poor hydrophilicity, lipophilicity, and chemical stability, which can lead to low bioavailability mdpi.com. Research on enhancing the bioavailability of flavonoids is ongoing, including the exploration of novel drug delivery systems like nanoparticles medicaljournalshouse.commdpi.com.
In silico analyses have been used to predict pharmacokinetic properties, including those related to bioavailability seejph.comsciencebiology.orgresearchgate.net. One in silico study comparing this compound with other compounds like genkwanin, swertiamarin, and isothis compound indicated that this compound shows moderate lipophilicity and significant intestinal absorption seejph.com. However, in silico predictions require experimental validation.
Interactive table: In Silico Predicted Pharmacokinetic Properties (Example data from seejph.com)
| Compound | Log P (Predicted) | Intestinal Absorption (Predicted) | VDss (Predicted) | Water Solubility (Predicted) | Total Clearance (Predicted) |
| This compound | ~40 | Significant | Significant | Negligible | Negligible |
| Genkwanin | ~100 | Moderate | Moderate | Negligible | Negligible |
| Swertiamarin | Lowest values | Lowest values | Lowest values | Negligible | Negligible |
| Isothis compound | ~60 | Significant | Significant | Negligible | Negligible |
Note: The values in this table are illustrative based on interpretations of the provided text seejph.com and represent predicted, not experimentally confirmed, data.
Interaction with Biological Systems and Drug Metabolism Enzymes
This compound interacts with various biological systems, contributing to its observed pharmacological activities researchgate.netresearchgate.net. These interactions can occur at different levels, including binding to proteins and influencing enzyme activity.
This compound has been shown to bind with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). Studies comparing the binding of this compound and spinosin to BSA and HSA indicated that both compounds statically quench the intrinsic fluorescence of serum proteins by forming complexes researchgate.netresearchgate.net. The fluorescence quenching rates induced by this compound or spinosin were faster with BSA than with HSA researchgate.net. Understanding these binding interactions is important for comprehending the pharmacokinetics and mechanisms of action of such compounds researchgate.net.
Interactions with drug metabolism enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-Glucuronosyl Transferases (UGTs), are critical aspects of pharmacokinetics and potential drug-drug interactions openaccessjournals.compharmacologyeducation.orgnih.gov. While the search results did not provide explicit data on this compound's direct modulation (inhibition or induction) of specific human drug metabolism enzymes like CYP or UGTs, research on flavonoids in general suggests potential interactions pharmacologyeducation.orgmdpi.comsps.nhs.uk.
Flavonoids can interact with biological systems by influencing various cellular pathways and enzyme activities mdpi.com. For instance, this compound has been studied for its potential to increase insulin (B600854) secretion and block the activity of aldose reductase mdpi.com. Molecular docking studies have also been employed to explore the potential interactions of this compound with target proteins, such as ACE2 sciencebiology.org. In silico analyses have been used to evaluate the potential of this compound as an inhibitor of human neutrophil elastase (HNE) researchgate.net.
Further research is needed to fully elucidate the specific interactions of this compound with key drug metabolism enzymes and transporter systems, which is essential for predicting potential drug-drug interactions and understanding its complete pharmacokinetic profile nih.govfda.govimmunologyresearchjournal.com.
Toxicological Evaluations and Safety Profiles of Swertisin
Preclinical Toxicological Assessments
Preclinical studies on Swertisin, often conducted using in vitro and in vivo animal models, provide insights into its potential toxicity. Some research has investigated the genotoxic potential of plant extracts containing this compound. For instance, studies on Echinodorus grandiflorus extracts, which contain this compound, initially showed genotoxic activity in bacterial assays. scielo.brscite.ai However, isolated this compound and other flavonoids from these extracts were reported to be devoid of genotoxic effects when tested separately. scielo.br This suggests that the observed genotoxicity in the crude extract might be attributed to other compounds, such as melanoidins formed during preparation processes, rather than this compound itself. scielo.brscite.ai
Repeated-dose toxicity studies provide information on the effects of a substance after multiple administrations over a period. In a 28-day subacute oral toxicity study of an aqueous extract of Passiflora edulis leaves, which contains this compound, in Wistar rats, no lethality or adverse effects were observed at a dose of 1000 mg/kg/day. researchgate.netnih.gov The No Observed Adverse Effect Level (NOAEL) for this extract in the study was considered to be 1000 mg/kg. researchgate.netnih.gov While this study evaluated an extract containing this compound among other compounds, it suggests a relatively low level of acute and subacute toxicity for the extract.
Another study investigating the general and genetic toxicology of Aleurites moluccana seeds, also known to contain this compound, utilized in vitro and in vivo assays. researchgate.net The aqueous extract of A. moluccana seeds did not show cytotoxic or mutagenic potential in vitro. researchgate.net In an acute oral toxicity test, no clinical signs of toxicity were observed in animals, suggesting an LD50 greater than 2000 mg/kg in a single dose. researchgate.net In a repeated-dose 28-day toxicity study, initial higher doses caused mortality, but re-established lower doses (25, 50, and 100 mg/kg/day) showed no changes in parameters or clinical signs attributed to toxicity. researchgate.net This extract also did not show mutagenic, genotoxic, and cytotoxic potential in vivo. researchgate.net
While specific detailed toxicokinetic data solely for this compound is not extensively highlighted in the provided search results, some safety data sheets indicate a low hazard potential. One safety data sheet for this compound lists an Oral TDLO (Toxic Dose Low) of 15 mg/kg in rats. caymanchem.com However, it also indicates that the substance is not classified according to the Globally Harmonized System (GHS) and has no associated hazard pictograms, signal words, or hazard statements. caymanchem.com It further states that when used and handled according to specifications, the product does not have any harmful effects based on their experience and information provided. caymanchem.com
Data Table 1: Summary of Preclinical Toxicity Findings for Extracts Containing this compound
| Study Type | Source Material | Animal Model | Dose | Key Findings | NOAEL (if reported) | Citation |
| Genotoxicity (in vitro) | Echinodorus grandiflorus extract | Bacterial | 5 mg/plate | Crude extract showed genotoxicity; isolated this compound did not. | Not applicable | scielo.brscite.ai |
| Subacute Oral Toxicity (28-day) | Passiflora edulis leaf extract | Wistar Rats | Up to 1000 mg/kg/day | No lethality or adverse effects observed at 1000 mg/kg/day. | 1000 mg/kg | researchgate.netnih.gov |
| Acute Oral Toxicity | Aleurites moluccana seed extract | Animals | Single dose | No clinical signs of toxicity; LD50 > 2000 mg/kg. | > 2000 mg/kg | researchgate.net |
| Repeated Dose Toxicity (28-day) | Aleurites moluccana seed extract | Animals | 25, 50, 100 mg/kg/day | No toxic signs at these doses after initial mortality at higher doses. | 100 mg/kg (based on re-established doses) | researchgate.net |
| Acute Toxicity (Oral TDLO) | This compound (isolated) | Rat | 15 mg/kg | Toxic Dose Low reported. | Not specified | caymanchem.com |
Safety Implications for Potential Therapeutic Development
The preclinical toxicological data available for this compound, primarily from studies on plant extracts containing the compound, suggest a generally favorable safety profile at tested doses in animal models. The lack of genotoxic effects for isolated this compound, despite its presence in extracts that showed such activity, is a positive indicator for its safety. scielo.br The reported NOAEL of 1000 mg/kg in a 28-day rat study for a Passiflora edulis extract containing this compound indicates that relatively high doses were tolerated without observed adverse effects. researchgate.netnih.gov Similarly, the Aleurites moluccana seed extract, also containing this compound, demonstrated a high LD50 in acute toxicity and no significant toxicity at lower doses in a 28-day study. researchgate.net
These preclinical findings provide initial support for the potential safety of this compound for therapeutic development. However, it is important to note that most of the detailed toxicity data found pertains to crude plant extracts rather than isolated this compound. While these studies are informative regarding the safety of the traditional uses of these plants, comprehensive toxicological evaluations specifically on isolated this compound are necessary to fully understand its intrinsic safety profile. This includes detailed studies on chronic toxicity, reproductive and developmental toxicity, and potential carcinogenicity, which are often required for the development of pharmaceutical agents. europa.eucir-safety.orgtga.gov.au Regulatory bodies often require specific preclinical toxicology studies following guidelines to support the safety of new drug candidates before clinical trials can commence. europa.eu
The available data, particularly the lack of genotoxicity of isolated this compound and the high NOAEL observed in a subacute study of a this compound-containing extract, suggest that this compound is unlikely to pose significant acute or subacute toxicity risks at relevant exposure levels for potential therapeutic applications. However, further targeted preclinical studies on isolated this compound are essential to thoroughly characterize its safety profile and support its development as a therapeutic agent.
Advanced Research Perspectives and Future Directions in Swertisin Studies
Integration of Omics Technologies in Swertisin Research
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize this compound research. These high-throughput approaches enable comprehensive analyses of biological systems, providing deeper insights into how this compound interacts with various cellular pathways and molecular targets. By examining changes in gene expression, protein profiles, and metabolic intermediates upon this compound treatment, researchers can elucidate its complex mechanisms of action at a systems level. For instance, omics studies can help identify the specific enzymes and transporters involved in this compound's metabolism and distribution, as well as its effects on signaling cascades related to inflammation, oxidative stress, and glucose metabolism. researchgate.net This integrated approach can reveal novel targets and pathways modulated by this compound, paving the way for a more complete understanding of its therapeutic effects and potential off-target interactions. mdpi.com
Nanotechnology and Novel Drug Delivery Systems for this compound
Despite its promising bioactivities, the therapeutic application of this compound may be limited by factors such as poor solubility, bioavailability, and targeted delivery to specific tissues or cells. nih.gov Nanotechnology offers innovative solutions to address these challenges through the development of novel drug delivery systems. nih.govmdpi.com Nanoparticles, liposomes, phospholipid complexes, microemulsions, and polymer micelles can encapsulate this compound, enhancing its solubility and protecting it from degradation. nih.govmdpi.comgoogle.com These nanocarriers can also improve the pharmacokinetic profile of this compound, leading to increased circulation time and targeted accumulation at desired sites, potentially reducing the required dose and minimizing systemic exposure. nih.govmdpi.com Research into this compound-loaded nanoparticles has shown potential for improved delivery and enhanced therapeutic outcomes in preclinical studies. researchgate.net Future research in this area will focus on designing and optimizing these nanocarriers for targeted delivery, controlled release, and improved cellular uptake of this compound.
Predictive Modeling and In Silico Approaches
Predictive modeling and in silico approaches play a crucial role in modern drug discovery and development, offering cost-effective and efficient ways to screen potential drug candidates, predict their properties, and understand their interactions with biological targets. jddtonline.infosemanticscholar.org For this compound, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can provide valuable insights. jddtonline.infolarvol.comfrontiersin.org Molecular docking studies can predict the binding affinity and interaction modes of this compound with target proteins, such as enzymes involved in glucose metabolism or inflammatory pathways. researchgate.netcolab.ws QSAR models can establish relationships between the chemical structure of this compound and its derivatives and their biological activities, guiding the design of more potent and selective compounds. jddtonline.infofrontiersin.org In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction can help assess the pharmacokinetic profile of this compound and identify potential liabilities early in the research process. researchgate.net These computational tools accelerate the research process by prioritizing promising avenues for experimental investigation and reducing the need for extensive in vitro and in vivo testing. taylorfrancis.comnih.gov
Translational Research Challenges and Opportunities for this compound
Translating promising preclinical findings of this compound into clinical applications presents several challenges. The "valley of death" between basic research and clinical implementation is a well-recognized hurdle in drug development. researchgate.netnih.gov For this compound, challenges include establishing standardized extraction and purification methods to ensure consistent quality and potency, conducting rigorous preclinical studies to fully characterize its efficacy and safety profile, and navigating the complex regulatory landscape for approval as a therapeutic agent. dovepress.com Opportunities lie in leveraging its natural origin and traditional use in some regions, which could potentially streamline certain aspects of the translational pathway. benthamdirect.comcambridgescholars.com Furthermore, identifying specific patient populations who would benefit most from this compound-based therapies and conducting well-designed clinical trials are crucial steps for successful translation. nih.gov Collaborative efforts between academic institutions, research organizations, and pharmaceutical companies are essential to overcome these challenges and capitalize on the opportunities for bringing this compound to the clinic. nih.gov
Emerging Therapeutic Applications and Unexplored Bioactivities of this compound
Beyond its established activities, research is uncovering emerging therapeutic applications and unexplored bioactivities of this compound. Studies have indicated its potential in treating cognitive impairment, diabetes, hepatitis B, pain, and chromosomal damage. benthamdirect.comresearchgate.netresearchgate.net Emerging research suggests its role in inducing islet differentiation, offering a potential cell-based therapy approach for diabetes. nih.govnih.gov Furthermore, its antioxidant properties may be beneficial in combating oxidative stress-related disorders. researchgate.netmdpi.com The potential of this compound as an inhibitor of aldose reductase and alpha-glucosidase highlights its relevance in managing diabetic complications. researchgate.nettandfonline.com Future research should focus on systematically investigating these emerging applications, elucidating the underlying mechanisms, and exploring other potential bioactivities that remain unexplored. This includes its effects on the gut microbiome frontiersin.org, its potential in combination therapies, and its activity against other diseases where inflammation and oxidative stress play a significant role.
Collaborative Research Initiatives and Data Sharing for this compound Studies
Advancing this compound research requires collaborative efforts and the sharing of data and resources among researchers globally. Establishing collaborative networks and consortia can facilitate the pooling of expertise, accelerate the pace of discovery, and enable larger-scale studies that might not be feasible for individual laboratories. nih.gov Data sharing initiatives and open-access databases can provide researchers with access to a wealth of information, including phytochemical profiles, biological activity data, and preclinical study results. researchgate.net This can help avoid duplication of efforts, facilitate the identification of new research directions, and enable the application of advanced data analytics and in silico modeling techniques. cytivalifesciences.com Promoting interdisciplinary collaboration between chemists, biologists, pharmacologists, clinicians, and data scientists is crucial for a holistic approach to this compound research, from isolation and characterization to preclinical evaluation and translational studies.
Q & A
Q. What are the established methodologies for extracting and quantifying Swertisin from natural sources?
this compound is commonly extracted via ultrasonic-assisted extraction optimized using Box-Behnken design and response surface methodology , particularly from sources like sour jujube seeds. Post-extraction, quantification employs HPLC or LC-MS for purity assessment. Analytical validation includes spike-recovery tests and calibration curves to ensure reproducibility . For lab-scale isolation, dissolving this compound in DMSO (purged with inert gas) is recommended for stock solutions, with characterization via NMR and UV-Vis spectroscopy .
Q. What foundational mechanisms underpin this compound’s anti-diabetic activity?
this compound inhibits sodium-glucose cotransporter 2 (SGLT2) with an IC₅₀ comparable to clinical inhibitors like canagliflozin (−8.5 kcal/mol binding affinity). It also activates the p38 MAP kinase-SMAD pathway , promoting pancreatic β-cell neogenesis by upregulating Ngn-3 and PDX-1 , critical for insulin production . Standard protocols use 15 µg/mL this compound in serum-free medium with Activin-A (20 ng/mL) for differentiating Panc-1 cells into insulin-positive clusters .
Q. Which analytical techniques are recommended for validating this compound’s identity and bioactivity?
- Immunocytochemistry : For detecting insulin/glucagon in differentiated islet-like clusters (e.g., using anti-C-peptide antibodies) .
- Western blotting : To monitor pathway proteins (e.g., phospho-p38, Smad-7) .
- Molecular docking : To predict binding interactions with targets like SGLT2 .
- In vivo models : Streptozotocin-induced diabetic mice for glucose-lowering assays .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported anti-HBV efficacy?
Conflicting data on HBV inhibition (e.g., 0.2–5 µM efficacy in HepG2 2.2.15 cells vs. variable outcomes in transgenic models) may stem from differences in viral replication models or dose-response thresholds . To address this:
Q. What experimental strategies validate this compound’s role in the p38 MAPK-SMAD pathway during islet neogenesis?
- Inhibitor assays : Co-treatment with SB203580 (p38 inhibitor) abolishes this compound-induced insulin expression, confirming pathway dependency .
- Kinase activity profiling : Measure phospho-p38 and Smad2/3 levels via ELISA or flow cytometry in Panc-1 cells.
- Gene silencing : CRISPR/Cas9 knockout of Ngn-3 or PDX-1 to disrupt differentiation .
Q. How do molecular docking predictions of this compound’s SGLT2 inhibition align with empirical data?
While docking studies show this compound binds SGLT2 (−8.5 kcal/mol affinity), discrepancies may arise from solvent effects or allosteric modulation not captured in silico. Validate via:
Q. What mechanisms explain this compound’s antioxidant effects across divergent models (e.g., C. elegans vs. murine systems)?
In C. elegans, this compound upregulates SOD-3 and GST-4 via DAF-16/FOXO pathways , whereas murine models show Nrf2-mediated HO-1 activation . Cross-species RNA-seq or pathway enrichment analysis (e.g., KEGG) can identify conserved targets .
Q. How can researchers reconcile inconsistent data on this compound’s adenosine A1 receptor antagonism?
Reported IC₅₀ values (e.g., 137 µM in vitro vs. behavioral efficacy at lower doses in vivo) suggest metabolite activity or off-target effects . Use:
Methodological Considerations
- Dose standardization : Use pharmacokinetic profiling to establish tissue-specific bioavailability .
- Data reproducibility : Adhere to ARRIVE guidelines for in vivo studies and report batch-specific analytical certificates for this compound .
- Conflict resolution : Apply systematic review frameworks (e.g., PRISMA) to synthesize evidence gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
